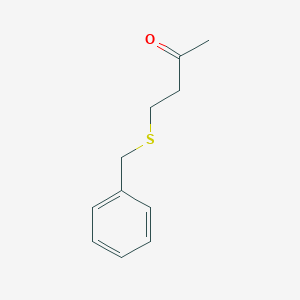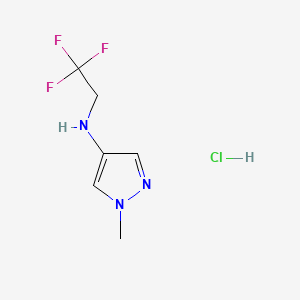![molecular formula C13H19N3O4S B13457940 Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B13457940.png)
Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl ester group, a pyrimidine sulfonyl moiety, and an azetidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods are efficient and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Common reagents used in these processes include di-tert-butyl dicarbonate, sodium bicarbonate, and various organic solvents .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-Boc-azetidine-3-carboxylate: Another azetidine derivative used in similar applications.
tert-Butyl 3-oxoazetidine-1-carboxylate: A related compound with different functional groups.
tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate: Shares structural similarities and is used in comparable research fields.
Uniqueness
Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate is unique due to its combination of a pyrimidine sulfonyl group and an azetidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific disciplines.
Properties
Molecular Formula |
C13H19N3O4S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
tert-butyl 3-(pyrimidin-2-ylsulfonylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)16-7-10(8-16)9-21(18,19)11-14-5-4-6-15-11/h4-6,10H,7-9H2,1-3H3 |
InChI Key |
XFOQTJSKPXXQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)
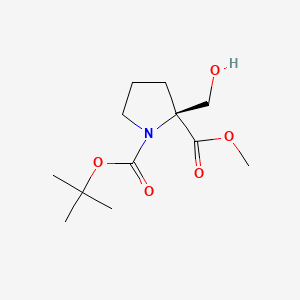

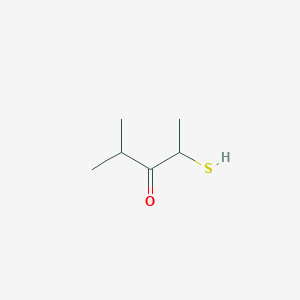

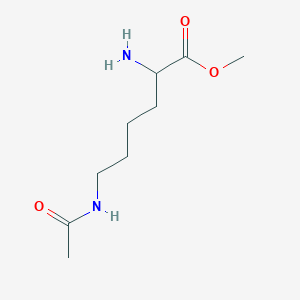
![2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457894.png)
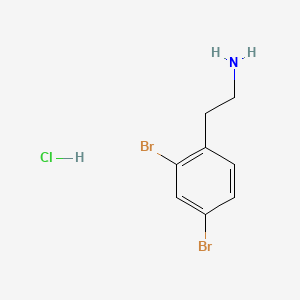

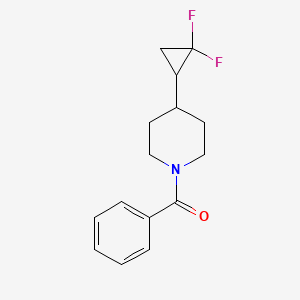
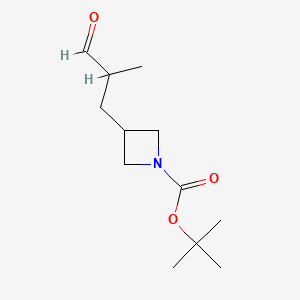
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13457925.png)
